LY3007113
Description
Significance of LY3007113 as a p38 Mitogen-Activated Protein Kinase (MAPK) Inhibitor in Emerging Therapeutic Modalities
This compound is an orally active small-molecule inhibitor of p38 MAPK. cancer.govmedkoo.com Its significance in emerging therapeutic modalities stems from the crucial role of p38 MAPK in regulating the tumor cell microenvironment, modulating processes such as cell survival, migration, and invasion. dntb.gov.uanih.govnih.gov By inhibiting p38 MAPK, this compound has the potential to exert immunomodulating, anti-inflammatory, and antineoplastic effects. cancer.govmedkoo.com
Preclinical studies have demonstrated the efficacy of this compound in various cancer models. In vitro studies showed that it inhibited the phosphorylation of MAPKAP-K2 in HeLa cells, indicating intracellular activity. nih.gov In mouse models, oral administration of this compound inhibited p-MAPKAP-K2 in peripheral blood and in human glioblastoma tumors. nih.gov Furthermore, this compound exhibited activity when administered alone in xenograft models of human ovarian and kidney cancers, as well as leukemia. nih.govresearchgate.net
The potential applications of this compound have been explored in the context of advanced cancers, particularly due to its observed effects on the tumor microenvironment and its anti-inflammatory properties. While p38 MAPK inhibitors are being tested for various advanced cancer types, including glioblastoma, ovarian cancer, multiple myeloma, and metastatic breast cancer, this compound was specifically investigated in a phase 1 clinical trial involving patients with advanced cancer. dntb.gov.uanih.govresearchgate.netnih.govresearchgate.net
Historical Perspective of this compound’s Emergence in Drug Discovery Paradigms for Kinase Inhibition
The field of kinase inhibition in drug discovery has evolved significantly since the early 1980s, with the recognition of protein kinases as viable drug targets. scielo.br The development of the first kinase inhibitors marked a pivotal moment, leading to extensive research into the therapeutic modulation of kinase activity. scielo.br
The p38 MAPK family itself became a popular target in both academic and industrial research programs. researchgate.net The first inhibitor targeting p38 MAPK, a pyridinylimidazole compound, was described in 1994. researchgate.net Since then, numerous p38 MAPK inhibitors with diverse chemical structures have been reported. researchgate.net
This compound emerged within this broader landscape of kinase inhibitor research as an orally active compound designed to target p38 MAPK. Its progression to clinical trials reflects the ongoing efforts to explore the therapeutic potential of modulating this pathway in diseases like cancer. dntb.gov.uanih.govresearchgate.netnih.govresearchgate.net Although many attempts to gain marketing authorization for p38 MAPK inhibitors for inflammatory diseases faced challenges, research continued into their potential in other areas, including oncology. researchgate.net The investigation of this compound in advanced cancer patients represents a specific instance of this continued exploration within the kinase inhibition drug discovery paradigm. dntb.gov.uanih.govresearchgate.net
Detailed Research Findings (from Phase 1 Study):
A phase 1 study evaluated this compound in patients with advanced cancer. dntb.gov.uanih.govnih.govresearchgate.net The study design included dose escalation and dose confirmation parts. dntb.gov.uanih.govresearchgate.net
| Study Aspect | Details | Source |
| Study Type | Phase 1, Dose Escalation (Part A) and Dose Confirmation (Part B) | dntb.gov.uanih.govresearchgate.net |
| Patient Population | Patients with advanced cancer | dntb.gov.uanih.govnih.gov |
| Administration | Oral, every 12 hours (Q12H) | dntb.gov.uanih.govresearchgate.net |
| Dose Range (Part A) | 20 mg to 200 mg daily | dntb.gov.uanih.govresearchgate.net |
| Pharmacokinetics | Time-independent, mean half-life ~10 hours, accumulation ratio ~1.8 after repeated dosing. Approximately dose-proportional exposure in the 20-40 mg range. dntb.gov.uanih.govnih.govresearchgate.net | dntb.gov.uanih.govnih.govresearchgate.net |
| Pharmacodynamics | Inhibition of p-MAPKAP-K2 in peripheral blood mononuclear cells observed. Maximal inhibition (80%) and sustained minimal inhibition (60% for 6 hours) were not consistently achieved to define a biologically effective dose (BED). dntb.gov.uanih.govnih.govresearchgate.net | dntb.gov.uanih.govnih.govresearchgate.net |
| Best Overall Response (Part B) | Stable disease in 3 out of 27 patients. dntb.gov.uanih.govnih.govresearchgate.net | dntb.gov.uanih.govnih.govresearchgate.net |
Note: This table summarizes key findings related to the compound's behavior and effects observed in the study. Information regarding safety and adverse events has been excluded as per instructions.
The study concluded that while a recommended phase 2 dosage was established, the biologically effective dose was not achieved, and further clinical development of this compound was not planned. dntb.gov.uanih.govnih.govresearchgate.net
Properties
Molecular Formula |
Unknown |
|---|---|
Molecular Weight |
0.0 |
IUPAC Name |
Unknown |
Appearance |
Solid powder |
Purity |
>98% |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
LY3007113; LY-3007113; LY 3007113. |
Origin of Product |
United States |
Discovery and Pre Optimization Trajectory of Ly3007113
Initial Identification and Lead Compound Derivation for LY3007113
The initial identification and derivation of the lead compound for this compound are linked to the broader effort to discover inhibitors of p38 MAPK nih.govresearchgate.net. p38 MAPK is a key signaling protein involved in various cellular processes, including inflammation and tumorigenesis medkoo.com. The dysregulation of p38 pathways, particularly p38γ, has been associated with cancer development researchgate.net. Research groups have focused on synthesizing small molecule modulators of kinase signaling networks to identify chemical probes and lead compounds for therapeutic development nih.gov.
Early-Stage High-Throughput Screening Methodologies Employed for this compound
High-throughput screening (HTS) is a common methodology employed in the early stages of drug discovery to rapidly assess large libraries of compounds for desired biological activity nih.govfrontiersin.org. While the specific HTS methodologies used for the initial identification or optimization of this compound are not explicitly detailed in the provided search results, the importance of HTS in identifying potential drug candidates is highlighted in the general drug development process ontosight.ai.
HTS allows for the rapid screening of numerous compounds against a target, such as p38 MAPK, to identify hits that exhibit inhibitory activity nih.govfrontiersin.org. Assays designed to measure the inhibition of p38 MAPK activity or its downstream effects would likely be employed in such screens medkoo.comnih.gov. For example, preclinical studies showed that this compound inhibited the phosphorylation of MAPKAP-K2 in HeLa cells, indicating its intracellular activity as a p38 MAPK inhibitor nih.gov. This type of functional assay could be adapted for HTS to identify compounds that block p38 signaling.
The development of robust and efficient HTS methods is crucial for early-stage discovery programs nih.govfrontiersin.org. Techniques like affinity-capture self-interaction nanoparticle spectroscopy (AC-SINS) have been developed to screen large panels of antibodies for their biophysical properties in early discovery, illustrating the application of HTS in assessing different aspects of drug candidates nih.gov. Similarly, cell-based assays, such as those measuring the phosphorylation of downstream targets like ERK, can be adapted for HTS to identify modulators of signaling pathways frontiersin.org. Given that this compound is a small molecule inhibitor of p38 MAPK, it is highly probable that biochemical or cell-based HTS assays targeting p38 activity or its downstream signaling were utilized in its early discovery phase.
Rational Design Principles and Target-Based Approaches Guiding this compound Development
The development of this compound was guided by rational design principles and target-based approaches, focusing on inhibiting p38 MAPK medkoo.comspringer.com. Target-based drug discovery involves identifying a specific molecular target, such as an enzyme or receptor, that is implicated in a disease process and then designing or identifying compounds that modulate the activity of this target researchgate.netnih.gov. In the case of this compound, the target is clearly p38 MAPK, a kinase known to play a role in cancer and inflammation medkoo.comresearchgate.netmdpi.com.
Rational design principles involve using structural and biochemical information about the target to design molecules that are likely to bind to and modulate its activity nih.govnih.gov. This can include understanding the ATP-binding site of the kinase and designing molecules that can compete with ATP for binding or bind to an allosteric site researchgate.net. For example, the rational design of multi-targeted tyrosine kinase inhibitors has involved creating chimeric molecules based on the structures of known inhibitors that bind to different kinases nih.gov.
While detailed structural information specifically on the rational design of this compound is not provided, the fact that it is described as an ATP-competitive inhibitor of p38α and p38β isoforms with specific IC50 values suggests that its design was likely informed by the structure of the p38 kinase and the interactions of known inhibitors researchgate.net. The optimization of lead compounds through iterative cycles of design, synthesis, and testing is a hallmark of rational drug design nih.govresearchgate.net. This process aims to improve potency, selectivity, and pharmacokinetic properties researchgate.net. The development of other p38 inhibitors, such as LY2228820, has involved iterative structure-activity relationship (SAR) studies to optimize binding to the ATP pocket of p38α MAPK, reduce off-target activity, and minimize metabolism researchgate.net. Such principles were likely applied during the development of this compound to yield a potent and orally active inhibitor medkoo.com.
Elucidation of Molecular and Cellular Mechanisms of Action of Ly3007113
Primary Molecular Targets and Binding Dynamics of LY3007113
This compound is a small-molecule inhibitor that has been developed to target specific components of intracellular signaling cascades. cancer.govmedkoo.com Its mechanism of action is centered on the modulation of key protein kinases involved in cellular stress responses and inflammatory processes.
The principal molecular target of this compound is the p38 Mitogen-Activated Protein Kinase (MAPK) family of serine/threonine kinases. nih.gov The p38 MAPK pathway is a critical regulator of cellular responses to a variety of extracellular stimuli, including inflammatory cytokines and environmental stressors. patsnap.com This pathway plays a significant role in cell differentiation, apoptosis, and inflammation. nih.gov
The p38 MAPK family consists of four isoforms: p38α (MAPK14), p38β (MAPK11), p38γ (MAPK12), and p38δ (MAPK13). patsnap.com this compound has been identified as an inhibitor of this pathway, with p38α being a primary isoform of interest due to its extensive involvement in inflammatory responses. patsnap.com Preclinical studies have validated the inhibitory action of this compound by demonstrating its ability to suppress the phosphorylation of downstream targets of p38 MAPK. nih.gov Specifically, research has shown that this compound inhibits the phosphorylation of MAPK-activated protein kinase 2 (MAPKAP-K2), a direct substrate of p38, in various cell lines, including HeLa cells, and in in vivo models using human glioblastoma tumors. nih.gov
| Experimental System | Key Finding |
|---|---|
| HeLa Cells (in vitro) | Inhibition of MAPKAP-K2 phosphorylation, confirming intracellular activity. nih.gov |
| Human Glioblastoma Tumors (U87MG) in mice (in vivo) | Inhibition of phosphorylated MAPKAP-K2 in peripheral blood and tumor tissue. nih.gov |
| Xenograft models (ovarian cancer, kidney cancer, leukemia) | Demonstrated anti-tumor activity as a single agent. nih.gov |
This compound is characterized as a pyridopyrimidine derivative. This chemical class is known for its capacity to act as ATP-competitive inhibitors of kinases. This mode of action suggests that this compound functions through an orthosteric binding mechanism. Orthosteric inhibitors directly compete with the endogenous substrate, in this case, ATP, for binding to the active site of the kinase. patsnap.com By occupying the ATP-binding pocket of p38 MAPK, this compound prevents the transfer of a phosphate (B84403) group to downstream substrates, thereby inhibiting the kinase's activity.
While some inhibitors of p38 MAPK have been shown to bind to allosteric sites, which are distinct from the ATP-binding pocket and induce conformational changes that inactivate the enzyme, the available information on this compound's chemical class points towards a competitive, orthosteric mechanism of inhibition. columbia.edu
Detailed kinetic and thermodynamic data for the binding of this compound to its p38 MAPK targets are not extensively available in the public domain. Such profiles, which include association and dissociation rate constants (kon and koff) and thermodynamic parameters (enthalpy ΔH and entropy ΔS), are crucial for a comprehensive understanding of the inhibitor's potency and duration of action.
Pharmacokinetic studies in humans have determined that this compound has a mean terminal half-life (t1/2) of approximately 10 hours. nih.gov While this provides insight into the compound's behavior in a biological system, it does not directly describe the molecular binding kinetics.
Downstream Signaling Pathway Perturbations by this compound
The inhibition of p38 MAPK by this compound leads to a cascade of effects on downstream signaling pathways that are normally regulated by this kinase. These perturbations are central to the therapeutic potential of the compound.
The most direct and well-documented downstream effect of this compound is the inhibition of MAPKAP-K2 phosphorylation. nih.gov p38 MAPK directly phosphorylates and activates MAPKAP-K2, which in turn phosphorylates a variety of substrates involved in inflammatory responses and cell cycle regulation. nih.gov By blocking the activity of p38 MAPK, this compound effectively prevents the activation of MAPKAP-K2.
This inhibition has been demonstrated to reduce the production of pro-inflammatory cytokines, such as tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6), which are key mediators of inflammation and are often upregulated in various diseases. patsnap.comnih.gov A clinical study measured the intracellular levels of phosphorylated MAPKAP-K2 in peripheral blood mononuclear cells (PBMCs) as a primary biomarker for the biological activity of this compound. nih.gov
| Downstream Target/Process | Effect of this compound |
|---|---|
| MAPKAP-K2 Phosphorylation | Inhibited nih.gov |
| Pro-inflammatory Cytokine Production (TNF-α, IL-1β, IL-6) | Reduced patsnap.comnih.gov |
The p38 MAPK pathway is part of a complex and interconnected network of signaling cascades. portlandpress.com Inhibition of p38 MAPK by this compound is therefore likely to influence other related pathways through various cross-talk mechanisms.
ERK1/2 Pathway: The extracellular signal-regulated kinase 1/2 (ERK1/2) pathway is typically associated with cell growth and proliferation. assaygenie.com Cross-talk between the p38 and ERK1/2 pathways has been observed, with p38 MAPK signaling sometimes leading to the inactivation of the ERK1/2 pathway. portlandpress.com
NF-κB Signaling: The nuclear factor-kappa B (NF-κB) signaling pathway is a crucial regulator of immune and inflammatory responses. nih.gov There is significant cross-talk between the p38 MAPK and NF-κB pathways. portlandpress.com The activity of p38 MAPK can influence the activation of NF-κB, and therefore, inhibitors like this compound may modulate NF-κB-dependent gene expression. portlandpress.comnih.gov
Glucocorticoid Receptor (GR) Signaling: The glucocorticoid receptor has been identified as a downstream target of p38, and conversely, glucocorticoids can influence p38 signaling. nih.gov This reciprocal cross-talk is important in the regulation of the stress response.
Transcriptomic and Proteomic Alterations Induced by this compound
This compound, as a potent inhibitor of p38 mitogen-activated protein kinase (MAPK), is anticipated to induce significant alterations in the cellular transcriptome and proteome by modulating the expression and activity of downstream targets of the p38 MAPK signaling pathway. While direct, comprehensive transcriptomic and proteomic studies specifically for this compound are not extensively detailed in publicly available literature, the effects can be inferred from the known functions of the p38 MAPK cascade.
The p38 MAPK pathway regulates gene expression at both transcriptional and post-transcriptional levels. assaygenie.comnih.gov Inhibition of p38 MAPK by this compound would consequently alter the phosphorylation status and activity of numerous transcription factors and RNA-binding proteins.
Transcriptomic Alterations:
Inhibition of p38 MAPK by compounds like this compound is expected to suppress the expression of a wide array of genes, particularly those involved in inflammation and cellular stress responses. A significant portion of genes induced by pro-inflammatory cytokines like TNF-α are regulated by the p38 MAPK pathway. nih.gov Therefore, treatment with this compound would likely lead to the downregulation of genes encoding for:
Pro-inflammatory Cytokines and Chemokines: Such as various interleukins (ILs) and chemokines that are crucial for immune cell recruitment and inflammatory responses. nih.gov
Proteases: Including matrix metallopeptidases (MMPs) that are involved in tissue remodeling and cancer cell invasion. nih.gov
Metabolism-Related Enzymes: Such as cyclooxygenases and phosphodiesterases. nih.gov
Key transcription factors that are direct or indirect substrates of p38 MAPK include Activating Transcription Factor 2 (ATF-2), Elk-1, CHOP (C/EBP Homologous Protein), MEF2, and p53. assaygenie.comwikipedia.org By preventing the activation of these factors, this compound can modulate the transcription of their target genes, which are involved in cellular responses to stress and inflammation. assaygenie.com
Proteomic Alterations:
At the proteomic level, the most immediate effect of this compound is the reduced phosphorylation of direct p38 MAPK substrates. A primary and well-documented biomarker of p38 MAPK inhibition is the reduced phosphorylation of MAPK-activated protein kinase 2 (MAPKAP-K2 or MK2). assaygenie.comnih.gov Preclinical studies have demonstrated that this compound inhibits the phosphorylation of MAPKAP-K2 in various cell lines. nih.gov
Beyond direct phosphorylation, this compound would also lead to changes in the broader proteome as a consequence of the altered gene expression. Proteomic analyses of systems where p38 MAPK is activated have identified numerous potential substrates involved in a variety of cellular processes. nih.govnih.gov Inhibition by this compound would reverse these phosphorylation events and alter the expression levels of the corresponding proteins.
The table below summarizes the potential key molecular alterations following treatment with this compound, based on its inhibitory effect on the p38 MAPK pathway.
| Molecular Level | Effect of this compound (via p38 MAPK Inhibition) | Key Molecules Affected | Potential Functional Consequence |
| Transcriptomics | Downregulation of gene expression | Pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), Chemokines, Matrix Metalloproteinases (MMPs) | Reduced inflammation, Decreased cell invasion and migration |
| Proteomics (Phosphorylation) | Decreased phosphorylation of p38 MAPK substrates | MAPKAP-K2, ATF-2, p53, HSP27 | Inhibition of downstream signaling, Altered gene transcription, Modulation of cellular stress response |
| Proteomics (Expression) | Altered protein expression levels | Proteins encoded by p38-regulated genes | Changes in cellular phenotype and function corresponding to transcriptomic alterations |
Cellular Effects and Phenotypic Responses Mediated by this compound
The inhibition of the p38 MAPK pathway by this compound translates into a range of cellular and phenotypic responses, reflecting the pathway's integral role in fundamental cellular processes.
Cell Cycle Regulation and Proliferation Modulation by this compound
The p38 MAPK pathway has a complex and often context-dependent role in cell cycle regulation, capable of inducing both cell cycle arrest and, in some instances, promoting proliferation. assaygenie.comcore.ac.uk Consequently, this compound can modulate cell cycle progression and proliferation, primarily by inducing cell cycle arrest.
p38 MAPK can enforce cell cycle checkpoints at both the G1/S and G2/M transitions, particularly in response to cellular stress. nih.govnih.gov For instance, activated p38 MAPK can lead to the upregulation of the tumor suppressor p53 and the cyclin-dependent kinase (CDK) inhibitor p21, which in turn inhibits CDK2, thereby promoting a G1/S checkpoint. nih.gov Furthermore, p38 MAPK can phosphorylate and inhibit the activity of cell cycle-promoting phosphatases such as Cdc25B and Cdc25C, which are necessary for entry into mitosis, thus inducing a G2/M arrest. core.ac.uknih.gov
The table below outlines the key p38 MAPK targets involved in cell cycle regulation that are likely affected by this compound.
| Cell Cycle Phase | p38 MAPK-Mediated Regulation | Effect of this compound (Inhibition of p38 MAPK) |
| G1/S Transition | Can induce arrest via p53/p21 activation and inhibition of Cyclin D1. nih.gov | May abrogate stress-induced G1 arrest. |
| G2/M Transition | Can induce arrest by phosphorylating and inhibiting Cdc25 phosphatases. core.ac.uk | May prevent stress-induced G2 arrest. |
Apoptosis and Programmed Cell Death Induction by this compound
This compound has the potential to induce apoptosis in tumor cells by blocking p38 MAPK-mediated signaling. cancer.gov The role of p38 MAPK in apoptosis is dualistic, capable of mediating either cell survival or cell death depending on the stimulus and cell type. atlasgeneticsoncology.org
In many instances, p38 MAPK activation is pro-apoptotic. It can be activated by various cellular stresses and contribute to the induction of apoptosis through both transcriptional and post-transcriptional mechanisms. atlasgeneticsoncology.orgnih.gov For example, p38 MAPK can phosphorylate and activate members of the Bcl-2 family of proteins, such as BimEL, to promote apoptosis. nih.gov It can also regulate the expression of pro-apoptotic genes. nih.gov
In contexts where p38 MAPK promotes cell survival, its inhibition by this compound would be expected to sensitize cells to apoptosis or directly induce it. The pro-apoptotic potential of this compound is a key aspect of its antineoplastic activity. cancer.gov
Autophagy and Metabolic Reprogramming Influenced by this compound
The p38 MAPK pathway is also implicated in the regulation of autophagy, a cellular process of self-digestion that can either promote cell survival or contribute to cell death. wikipedia.org The influence of p38 MAPK on autophagy is complex, with reports suggesting both inhibitory and activating roles.
Several studies indicate that p38 MAPK can act as a negative regulator of autophagy. For instance, in microglial cells, p38α MAPK has been shown to phosphorylate and inhibit ULK1, a key kinase in the initiation of autophagy. nih.govnih.gov This inhibition of autophagy can, in turn, promote inflammatory responses. Similarly, in hepatic stellate cells, the p38 MAPK/Ulk1 pathway inhibits autophagy. physiology.org In such scenarios, treatment with this compound, by inhibiting p38 MAPK, would be expected to de-repress this inhibition and thereby induce autophagy.
Conversely, there is also evidence for p38 MAPK promoting autophagy in other contexts, such as in skeletal muscle. cell-stress.com The net effect of this compound on autophagy and associated metabolic reprogramming would, therefore, be highly dependent on the specific cellular and tissue environment.
Cellular Differentiation and Reprogramming Effects of this compound
The p38 MAPK signaling pathway plays a significant role in the differentiation of various cell types, including muscle cells, bone cells, and hematopoietic cells. nih.govcore.ac.ukfrontiersin.org As an inhibitor of this pathway, this compound could influence cellular differentiation and reprogramming processes.
For example, p38 MAPK activity is crucial for the differentiation of myoblasts into muscle fibers and for the differentiation of mesenchymal stem cells into osteoblasts. core.ac.ukfrontiersin.org In these lineages, p38 MAPK often acts by phosphorylating and enhancing the activity of key transcription factors that drive the differentiation program. core.ac.uk
Preclinical Pharmacological Characterization of Ly3007113 in in Vitro and in Vivo Models
In Vitro Potency and Selectivity Profiling of LY3007113
In vitro studies are crucial for understanding the direct effects of this compound on target enzymes and cellular pathways, as well as its selectivity profile. dntb.gov.uanih.govmedkoo.com
Enzymatic Inhibition Assays for this compound
Enzymatic inhibition assays are used to determine the potency of this compound in inhibiting the activity of specific kinases, particularly the p38 MAPK isoforms. These assays typically involve measuring the reduction in enzyme activity in the presence of varying concentrations of the inhibitor. While specific IC50 values for this compound against different p38 isoforms were not explicitly detailed in the provided snippets, the compound is characterized as a p38 MAPK inhibitor based on its mechanism of action. dntb.gov.uanih.govmedkoo.com
Receptor Binding and Functional Assays for this compound
Receptor binding and functional assays are employed to assess the interaction of this compound with cellular receptors and its impact on downstream signaling pathways. Although the provided information primarily focuses on enzyme inhibition and cellular effects, studies on related p38 MAPK activation demonstrate the use of radioligand binding assays to assess receptor downregulation and in vitro kinase assays to confirm p38α MAPK activation. nih.govembopress.orgmdpi.com
Cellular Efficacy and Selectivity Assays for this compound Across Diverse Cell Lines (e.g., HeLa, U87MG)
Cellular assays are used to evaluate the efficacy of this compound in inhibiting p38 MAPK activity and its downstream effects in a cellular context, as well as its selectivity across different cell lines. Preclinical studies have shown that this compound inhibits the phosphorylation of MAPKAP-K2 (MK2), a downstream target of p38 MAPK, in HeLa cells, indicating intracellular activity. nih.gov this compound has also demonstrated efficacy in suppressing proliferation in diverse cancer models, including glioblastoma (U87MG) cells.
Pharmacodynamic Biomarker Identification and Validation for this compound
Pharmacodynamic biomarkers are essential for confirming target engagement and assessing the biological activity of this compound in both preclinical and clinical settings. dntb.gov.uanih.govnih.govresearchgate.net
Molecular Biomarkers of Target Engagement for this compound (e.g., p-MAPKAP-K2 inhibition)
Phosphorylation of MAPK-activated protein kinase 2 (p-MAPKAP-K2 or p-MK2) is a key molecular biomarker used to assess the target engagement and inhibitory activity of p38 MAPK inhibitors like this compound. In preclinical studies, this compound inhibited the phosphorylation of MAPKAP-K2 in HeLa cells, demonstrating its intracellular activity. dntb.gov.uanih.gov In mouse models, orally administered this compound has been observed to inhibit p-MAPKAP-K2 in peripheral blood and in human glioblastoma tumors (U87MG) implanted subcutaneously. nih.govresearchgate.net Measuring intracellular levels of p-MAPKAP-K2 by flow cytometry after ex vivo stimulation of peripheral blood mononuclear cells (PBMCs) has been used to assess the pharmacodynamic effects of this compound. nih.govresearchgate.net
Cellular Biomarkers of Pathway Modulation by this compound
Cellular biomarkers provide insights into how this compound modulates downstream signaling pathways and cellular processes regulated by p38 MAPK. The p38 MAPK pathway is involved in various cellular functions, including proliferation, differentiation, apoptosis, and stress responses. dntb.gov.uanih.govresearchgate.netmdpi.com Inhibition of p38 MAPK by compounds like this compound can affect these processes. While specific cellular biomarkers modulated by this compound beyond p-MAPKAP-K2 inhibition were not extensively detailed in the provided snippets, the broader context of p38 MAPK inhibition suggests potential impacts on processes such as cytokine production, cell survival, migration, and invasion, which are regulated by the p38 pathway. dntb.gov.uamdpi.comuniprot.orgbiorxiv.orgbiorxiv.org Studies on related p38 inhibitors and the p38 pathway highlight the involvement of downstream targets like MK2 in regulating processes such as apoptosis, cell cycle, and stress response. mdpi.comuniprot.org
Preclinical In Vivo Efficacy and Mechanism Validation in Animal Models
Preclinical studies utilizing in vivo animal models have been crucial in evaluating the efficacy and validating the mechanism of action of this compound. nih.govdntb.gov.ua
Model Selection and Rationale for this compound Studies
Animal models, particularly xenograft models, have been selected for this compound studies to assess its activity in a living system that mimics human cancer growth. Xenograft models involve implanting human cancer cells or tumor tissue into immunocompromised mice. This allows researchers to study the effects of a compound on human tumors in a controlled in vivo environment. The rationale for using these models is to evaluate the potential of this compound to inhibit tumor growth and progression in a setting more complex than in vitro cell cultures. nih.govdntb.gov.uaresearchgate.net
Efficacy in Established Disease Models Relevant to this compound's Target
Preclinical studies have demonstrated the activity of this compound in various xenograft models of human cancers. This compound has shown activity when administered alone in xenograft models of human ovarian, kidney cancers, and leukemia. nih.govresearchgate.netresearchgate.net Additionally, it has shown efficacy in suppressing proliferation across diverse cancer models, including glioblastoma (U87MG) xenografts.
Pharmacodynamic Response Evaluation in Preclinical Models with this compound
Pharmacodynamic evaluations in preclinical models have focused on assessing the compound's effect on its target, p38 MAPK, and downstream signaling. This compound inhibited the phosphorylation of MAPKAP-K2 (p-MAPKAP-K2), a direct substrate of p38 MAPK, in HeLa cells, indicating its intracellular activity. nih.gov In mice, orally administered this compound has been observed to inhibit p-MAPKAP-K2 in peripheral blood and in human glioblastoma tumors (U87MG) implanted subcutaneously. nih.gov This inhibition of p-MAPKAP-K2 serves as a biomarker for the activity of this compound on the p38 MAPK pathway in vivo. nih.govdntb.gov.uaresearchgate.net
| Model Type | Cancer Type (Human) | Observed Efficacy/Activity | Pharmacodynamic Marker (Inhibition) | Reference |
| Xenograft | Ovarian Cancer | Activity when administered alone | Not specified | nih.govresearchgate.netresearchgate.net |
| Xenograft | Kidney Cancer | Activity when administered alone | Not specified | nih.govresearchgate.netresearchgate.net |
| Xenograft | Leukemia | Activity when administered alone | Not specified | nih.govresearchgate.netresearchgate.net |
| Xenograft | Glioblastoma (U87MG) | Inhibition of tumor growth/proliferation | p-MAPKAP-K2 in tumors | nih.gov |
| In vivo (mice) | N/A | N/A | p-MAPKAP-K2 in peripheral blood | nih.gov |
| In vitro (HeLa cells) | Cervical Cancer | Inhibition of p-MAPKAP-K2 phosphorylation | p-MAPKAP-K2 | nih.gov |
Structure Activity Relationship Sar and Rational Optimization of Ly3007113 Analogues
Identification of Key Pharmacophoric Elements in LY3007113
This compound is described as a tri-substituted imidazole (B134444) derivative and a type I ATP-competitive inhibitor of p38α and p38β isoforms. researchgate.netnih.gov Type I inhibitors typically bind to the active conformation of the kinase, occupying the ATP-binding site. nih.gov Analysis of the crystal structure of LY2228820 (a related p38 MAPK inhibitor from the same development program) bound to p38α MAPK reveals key interactions within the ATP-binding site. researchgate.net The amino azabenzimidazole moiety in LY2228820 forms hydrogen bonds with the hinge region backbone of the kinase. researchgate.net This hinge-binding element is a common feature in many kinase inhibitors, mimicking the adenine (B156593) of ATP and providing crucial anchoring interactions. nih.gov The fluoro-phenyl group projects into a hydrophobic pocket within the active site. researchgate.net These interactions highlight critical pharmacophoric elements responsible for potent binding to p38α MAPK.
Synthetic Modification Strategies for this compound Analogues
The optimization of this compound likely involved iterative synthetic modification strategies based on initial active compounds identified from compound collections. researchgate.net The goal of these modifications would have been to enhance binding affinity to the ATP pocket of p38α MAPK, improve selectivity over other kinases, and minimize off-target activities, such as those related to CYP P450 enzymes. researchgate.net While specific synthetic routes for this compound analogues are not detailed in the search results, general strategies for optimizing kinase inhibitors often involve modifications to:
The hinge-binding region to optimize hydrogen bonding interactions.
Groups extending into the ATP pocket to improve van der Waals interactions and shape complementarity.
Peripheral substituents to influence solubility, metabolic stability, and off-target binding.
Impact of Structural Modifications on Target Affinity and Selectivity of this compound Derivatives
Structural modifications to the core scaffold and substituents of this compound analogues would have been evaluated for their impact on inhibitory potency against p38α and p38β, as well as their selectivity profile against other kinases. LY2228820, a related compound, demonstrates potent and selective inhibition of p38α and p38β isoforms in vitro, with IC50 values in the nanomolar range (5.3 nM for p38α and 3.2 nM for p38β). researchgate.net It also showed selectivity over other kinases like Jnk, Erk1/2, c-Jun, ATF2, or c-Myc at concentrations up to 10 µM. researchgate.net These findings suggest that specific structural features are crucial for achieving both high affinity for the target p38 isoforms and favorable selectivity. Modifications that altered the interactions with the hinge region or the hydrophobic pocket would likely impact potency, while changes to other parts of the molecule could influence selectivity by affecting binding to off-target kinases.
Structure-Based Drug Design (SBDD) and Ligand-Based Drug Design (LBDD) Approaches for this compound Optimization
The optimization of p38 MAPK inhibitors, including compounds like this compound, has benefited from both SBDD and LBDD approaches. SBDD utilizes the three-dimensional structure of the target protein (p38 MAPK) to guide the design of inhibitors that fit optimally into the binding site and form favorable interactions. researchgate.netresearchgate.net The crystal structure of LY2228820 bound to p38α MAPK is an example of how structural information can inform rational design by revealing key binding interactions. researchgate.net LBDD approaches, on the other hand, rely on the analysis of the properties of known active compounds to derive pharmacophore models or QSAR (Quantitative Structure-Activity Relationship) models that can predict the activity of new compounds. While specific details of LBDD applied to this compound are not extensively described, SAR studies inherently contribute to LBDD by identifying structural features associated with activity. sscoetjalgaon.ac.in The iterative SAR approach described for identifying LY2228820 from initial hits likely involved analyzing the activity of various analogues to understand which structural changes were beneficial. researchgate.net
Computational Chemistry and Molecular Modeling Studies of this compound and its Derivatives
Computational chemistry and molecular modeling techniques play a significant role in modern drug discovery and optimization, including the development of kinase inhibitors. researchgate.netevitachem.com These methods can be used to:
Perform molecular docking studies to predict the binding pose and affinity of this compound and its analogues within the p38 MAPK binding site.
Conduct molecular dynamics simulations to study the stability of the protein-ligand complex and the conformational changes of the kinase upon inhibitor binding.
Calculate molecular properties relevant to pharmacokinetics and metabolism.
Develop QSAR models to predict activity based on structural descriptors. sscoetjalgaon.ac.in
While direct computational studies specifically on this compound are not detailed in the provided search snippets, the general application of these techniques in p38 MAPK inhibitor research is mentioned, including in silico studies and molecular dynamics simulations. researchgate.netevitachem.com These tools would have been valuable in understanding the binding mode of this compound, guiding the design of new analogues with improved properties, and rationalizing the observed SAR.
Synthetic Methodologies and Chemical Biology Applications of Ly3007113
Development of Efficient Synthetic Routes for LY3007113
The synthesis of this compound involves several key steps utilizing standard organic chemistry techniques. evitachem.com One reported method for constructing the pyridazine (B1198779) core involves a modified Kondrat'eva reaction, where 1,4-diketones undergo cyclocondensation with hydrazine (B178648) derivatives. Optimization of this pyridazine formation step has been reported, with parameters such as solvent composition (Ethanol/Water 3:1) and temperature (80°C, reflux) influencing yield. Following cyclization, a regioselective chlorination step using phosphorus oxychloride (POCl₃) at 110°C for 6 hours can achieve high conversion (>95%) to the 3,6-dichloropyridazine (B152260) precursor.
| Route | Total Steps | Overall Yield | Pd Consumption |
| Patent Route A | 7 | 21% | 0.8 mol% |
| Academic Route | 5 | 34% | 1.2 mol% |
| Industrial Route | 4 | 41% | 0.5 mol% |
Analytical techniques such as high-performance liquid chromatography (HPLC) are utilized to monitor the purity of this compound at each stage of synthesis. evitachem.com
Stereochemical Synthesis and Characterization of this compound Isomers
Chemical compounds, including this compound, can exist as different stereoisomeric forms, such as enantiomers and diastereomers, due to the presence of asymmetric centers. google.com The invention encompasses compounds as individual isomers substantially free of other isomers, or as mixtures of various isomers. google.comgoogleapis.com
Isomers can be separated from mixtures using methods known in the art, including chiral high-pressure liquid chromatography (HPLC) and the formation and crystallization of chiral salts. google.comgoogleapis.com Alternatively, preferred isomers can be prepared through asymmetric synthesis. google.com
Characterization of this compound, including its conformation and stereochemistry, is typically performed using analytical techniques such as molecular analysis. evitachem.com Structures depicted are generally understood to include compounds that differ only in the presence of one or more isotopically enriched atoms, such as the replacement of hydrogen with deuterium (B1214612) or tritium, fluorine-19 with fluorine-18 (B77423), or carbon-12 with carbon-13 or carbon-14. google.com
Radiosynthesis of Labeled this compound for Imaging and Distribution Studies
Radiosynthesis of labeled compounds is crucial for imaging and distribution studies, allowing researchers to track the compound's movement and localization within biological systems. While direct information on the radiosynthesis of this compound is not explicitly detailed in the search results, the concept of developing fluorine-18-labeled PET probes for imaging activated p38α is discussed in the context of related research. researchgate.net
For instance, a study aimed to develop and evaluate a novel fluorine-18-labeled positron emission tomography (PET) probe, [¹⁸F]R1487, for imaging activated p38α in vivo. This involved replacing a fluorine atom in the highly selective p38α inhibitor R1487 with ¹⁸F. researchgate.net This suggests that similar strategies involving isotopic labeling, such as with fluorine-18 or carbon-11, could potentially be applied to this compound or its derivatives for PET imaging or distribution studies.
Biodistribution studies, often conducted in animal models, evaluate the distribution of labeled compounds in various tissues and organs over time. researchgate.net These studies are essential for understanding the pharmacokinetics and targeting capabilities of the compound.
Derivatization of this compound for Chemical Biology Probes and Affinity Reagents
Derivatization of small molecules like this compound can yield chemical biology probes and affinity reagents. These modified compounds are valuable tools for studying protein interactions, identifying binding partners, and elucidating signaling pathways.
Chemical biology probes can be designed to interact with specific biological targets, allowing for their detection or modulation. Affinity reagents, such as those used in affinity chromatography or pull-down assays, can be created by immobilizing the compound onto a solid support or attaching a tag for purification purposes.
The search results mention the use of chemical reagents and bioactive chemicals in scientific research applications involving this compound. medkoo.com The development of a library of chemical probes, including type II kinase inhibitors with variations at different structural motifs, highlights the strategy of chemical synthesis and derivatization to identify compounds with desired biological activity and target engagement. aacrjournals.orgaacrjournals.org While not specifically detailing this compound derivatization, this approach is broadly applicable to generating chemical biology tools from lead compounds. The concept of using affinity re-targeting is also mentioned in the context of related research. googleapis.com
Further research findings indicate that this compound has been used in preclinical studies to inhibit phosphorylation of MAPKAP-K2 in HeLa cells, demonstrating its intracellular activity. nih.gov In mouse models, orally administered this compound inhibited p-MAPKAP-K2 in peripheral blood and human glioblastoma tumors, and showed activity in xenograft models of ovarian and kidney cancers and leukemia. nih.gov These studies exemplify the use of this compound as a chemical probe to investigate the biological roles of p38 MAPK in various cancer models.
Mechanisms of Acquired and Intrinsic Resistance to Ly3007113
Identification of Resistance-Mediating Molecular Alterations to LY3007113
Direct studies identifying specific molecular alterations that mediate resistance to this compound are not available due to its limited clinical investigation. However, based on the mechanisms of resistance observed with other kinase inhibitors, particularly those targeting the MAPK pathway, several potential molecular alterations could contribute to acquired and intrinsic resistance.
One potential mechanism is the acquisition of secondary mutations in the drug target, in this case, the p38 MAPK protein. Such mutations could alter the inhibitor's binding site, thereby reducing its efficacy. While not documented for this compound, this is a common resistance mechanism for other kinase inhibitors.
Another significant factor in resistance to MAPK inhibitors is the amplification or upregulation of the drug target or other related signaling molecules. Increased levels of p38 MAPK could potentially overcome the inhibitory effects of this compound. Additionally, alterations in downstream signaling components could also contribute to resistance by rendering the pathway constitutively active, regardless of p38 MAPK inhibition.
Genomic and proteomic analyses of cell lines and patient samples resistant to other MAPK inhibitors have revealed a number of resistance-associated proteins. For instance, in melanoma, proteins such as PTRF and IGFBP7 have been identified as being upregulated in cells resistant to MAPK inhibitors embopress.org. While these specific proteins have not been linked to this compound, they highlight the types of molecular changes that could potentially mediate resistance.
Cellular and Molecular Mechanisms Underlying Resistance to this compound (e.g., compensatory pathways, target mutations)
The cellular and molecular mechanisms that could underlie resistance to this compound are likely multifaceted and involve both on-target alterations and the activation of compensatory signaling pathways.
Compensatory Pathways: A primary mechanism of resistance to targeted therapies is the activation of bypass or compensatory signaling pathways. When one pathway is inhibited, cancer cells can adapt by upregulating alternative pathways to maintain proliferation and survival. For inhibitors of the MAPK pathway, a common compensatory mechanism is the activation of the Phosphoinositide 3-kinase (PI3K)/AKT pathway. This crosstalk between the MAPK and PI3K pathways is a well-established mechanism of resistance to various kinase inhibitors. Inhibition of p38 MAPK by a compound like this compound could lead to the upregulation of PI3K/AKT signaling, thereby circumventing the therapeutic blockade.
Furthermore, sustained compensatory p38 MAPK signaling itself has been implicated in resistance to other MAPK inhibitors. This can lead to the induction of immunosuppressive proteins like CD73, which can contribute to a tumor microenvironment that is less responsive to therapy nih.gov.
Target Mutations: As mentioned previously, mutations in the gene encoding p38 MAPK could theoretically confer resistance to this compound. These mutations might prevent the drug from binding effectively to its target, rendering it inactive.
Upregulation of Drug Efflux Pumps: Another potential mechanism of resistance is the increased expression of ATP-binding cassette (ABC) transporters, which function as drug efflux pumps. These transporters can actively remove chemotherapeutic agents from cancer cells, reducing their intracellular concentration and thus their efficacy. Inhibition of p38 MAPK has been shown in some contexts to reverse multidrug resistance by decreasing the expression of proteins like P-glycoprotein (P-gp), MRP1, and ABCG2 spandidos-publications.com. Conversely, alterations in this regulation could contribute to resistance.
The table below summarizes potential mechanisms of resistance to p38 MAPK inhibitors like this compound.
| Mechanism Category | Specific Example | Potential Impact on this compound Efficacy |
| On-Target Alterations | Mutations in the p38 MAPK gene | Decreased binding affinity of this compound |
| Amplification of the p38 MAPK gene | Increased levels of the target protein, requiring higher drug concentrations for inhibition | |
| Compensatory Pathways | Activation of the PI3K/AKT signaling pathway | Bypassing the p38 MAPK blockade to promote cell survival and proliferation |
| Sustained compensatory p38 signaling | Induction of immunosuppressive molecules, altering the tumor microenvironment nih.gov | |
| Drug Efflux | Upregulation of ABC transporters (e.g., P-glycoprotein) | Increased removal of this compound from the cancer cell, reducing its intracellular concentration |
| Phenotype Switching | Epithelial-to-mesenchymal transition (EMT) | Associated with increased resistance to MAPK inhibitors in other cancer types embopress.org |
Strategies for Overcoming Resistance to this compound in Preclinical Models
Given the discontinuation of this compound's clinical development, preclinical studies specifically aimed at overcoming resistance to this compound are not available. However, research into overcoming resistance to other p38 MAPK inhibitors and MAPK pathway inhibitors in general provides a roadmap for potential strategies.
A primary strategy is the use of combination therapies. By targeting both the primary pathway and the compensatory pathways that are activated upon resistance, it may be possible to achieve a more durable therapeutic response. For instance, combining a p38 MAPK inhibitor with a PI3K inhibitor could simultaneously block both pathways and prevent the development of resistance mediated by PI3K activation researchgate.net.
Another approach is to target downstream effectors of the p38 MAPK pathway. This could be particularly useful if resistance is mediated by mutations or alterations downstream of p38 MAPK.
Furthermore, modulating the tumor microenvironment is emerging as a key strategy to overcome resistance. Since p38 MAPK signaling can influence the immune landscape of the tumor, combining p38 MAPK inhibitors with immunotherapies, such as immune checkpoint inhibitors, could be a promising approach. Preclinical models have shown that p38 inhibition can potentiate anti-tumor immunity and overcome resistance to immune checkpoint inhibitors nih.govnih.govresearchgate.net.
Preclinical Studies on Combination Therapies Involving this compound to Mitigate Resistance (e.g., with chemotherapy)
There are no published preclinical studies specifically investigating combination therapies with this compound to mitigate resistance. However, preclinical studies with other p38 MAPK inhibitors have demonstrated the potential of combination approaches.
For example, the inhibition of p38 MAPK has been shown to enhance the efficacy of chemotherapy in various cancer models. In colon adenocarcinoma, pharmacologic inhibition of p38α and p38β was found to overcome irinotecan resistance aacrjournals.org. Similarly, inhibiting p38 MAPK increased the sensitivity of 5-fluorouracil-resistant colon cancer cells to noscapine spandidos-publications.com. These studies suggest that a p38 MAPK inhibitor like this compound could potentially be used in combination with standard chemotherapeutic agents to overcome or prevent the development of resistance.
The rationale for such combinations is often based on the role of p38 MAPK in stress responses and cell survival pathways that are activated by chemotherapy. By inhibiting this survival signaling, cancer cells may become more susceptible to the cytotoxic effects of chemotherapy.
The table below outlines potential combination strategies based on preclinical evidence with other p38 MAPK inhibitors.
| Combination Partner | Rationale for Combination |
| Chemotherapy (e.g., Irinotecan, 5-Fluorouracil) | Inhibit chemotherapy-induced survival signaling mediated by p38 MAPK spandidos-publications.comaacrjournals.org |
| PI3K Inhibitors | Simultaneously block the MAPK and PI3K pathways to prevent compensatory activation researchgate.net |
| Immune Checkpoint Inhibitors (e.g., anti-PD-1/PD-L1) | Modulate the tumor microenvironment to enhance anti-tumor immunity and overcome immunotherapy resistance nih.govnih.govresearchgate.net |
| Other Kinase Inhibitors | Target other signaling pathways that may be co-activated or emerge as resistance mechanisms |
Broader Therapeutic Implications and Future Research Directions for Ly3007113
Potential Application of LY3007113 Beyond its Primary Indication (Based on Preclinical Data and p38 MAPK biology)
Preclinical studies have demonstrated the efficacy of this compound in suppressing proliferation across diverse cancer models, including in vitro studies in HeLa cells and in vivo studies using xenograft models of ovarian, renal, and hematologic malignancies, as well as glioblastoma (U87MG) nih.gov. This suggests potential applicability in a range of cancer types where p38 MAPK signaling plays a significant role.
The biology of p38 MAPK itself provides a basis for exploring broader applications. p38 MAPK is a critical regulator of the tumor microenvironment, influencing dynamics such as cytokine production, angiogenesis, and cancer cell survival nih.gov. Inhibition of p38 MAPK can suppress pro-inflammatory cytokines like TNF-α and IL-6 and induce apoptosis in cancer cells . Furthermore, p38 MAPK is involved in regulating the senescence-associated secretory phenotype (SASP) in cancer-associated fibroblasts, and its inhibition may mitigate their tumor-promoting activities nih.gov. While initially identified as a tumor suppressor, extensive experimental evidence indicates that p38 can also act as a tumor promoter under certain conditions, influencing cancer cell proliferation, survival, migration, and resistance to therapies researchgate.netnih.gov. This dual role suggests that targeting p38 with inhibitors like this compound could have complex effects depending on the specific cancer context and stage.
Beyond cancer, the involvement of p38 MAPK in inflammatory processes is well-established researchgate.net. p38α is activated in the early stages of inflammatory diseases and plays a key role in the release of inflammatory cytokines researchgate.net. This suggests potential for this compound in conditions driven by chronic inflammation, although this would require dedicated investigation. Additionally, p38α is involved in glucose metabolism and thermogenesis in brown adipose tissue, hinting at possible implications for metabolic disorders researchgate.net.
Identification of Unexplored Molecular Targets or Pathways for this compound
While this compound is characterized as a p38 MAPK inhibitor, the intricate nature of cellular signaling pathways suggests that its effects may extend beyond direct inhibition of p38. The p38 MAPK pathway itself involves complex interactions and can exhibit atypical activation mechanisms independent of the canonical MKK3/6 pathway mdpi.comnih.gov. Understanding how this compound influences these atypical activation routes or interacts with other components of the broader MAPK network (ERK, JNK) could reveal unexplored aspects of its molecular activity researchgate.netnih.govnih.gov.
Crosstalk between the p38 pathway and other signaling cascades, such as JNK and ERK1/2, is known to occur and can influence cellular outcomes like proliferation and drug resistance researchgate.net. Investigating how this compound modulates this crosstalk could uncover additional pathways affected by the compound. Furthermore, while p38 directly targets downstream kinases like MAPK-activated protein kinase 2 (MAPKAP-K2 or MK2), exploring other less-characterized downstream effectors or interacting proteins of p38 that are modulated by this compound could identify new molecular targets influenced by the inhibitor mdpi.comnih.gov.
Integration of this compound Research with Systems Biology and Multiomics Approaches
Systems biology and multiomics approaches offer powerful tools to understand complex biological systems at a holistic level by integrating data from various sources, such as genomics, transcriptomics, proteomics, and metabolomics digit-biotech.euebi.ac.uk. Applying these methodologies to this compound research could provide a more comprehensive understanding of its effects.
By using multiomics profiling in model systems treated with this compound, researchers could elucidate the global molecular changes induced by p38 inhibition researchgate.net. This could involve analyzing changes in gene expression, protein phosphorylation, or metabolic profiles to identify affected pathways and networks beyond the directly targeted p38 MAPK. digit-biotech.euebi.ac.ukliverpool.ac.uk Integrating these diverse datasets through computational modeling and network inference could reveal how this compound perturbs cellular signaling networks and affects cellular processes in a complex biological context. digit-biotech.euebi.ac.uk This systems-level view could help explain differential responses observed in preclinical models and potentially identify biomarkers predictive of response or resistance to p38 inhibition.
Emerging Technologies and Methodologies Applicable to this compound Research (e.g., deep learning in drug discovery)
Emerging technologies, particularly in the field of artificial intelligence (AI) and deep learning (DL), are increasingly being applied in drug discovery and research mdpi.comdrugpatentwatch.comresearchgate.netnih.govresearchgate.net. These technologies offer capabilities that could be leveraged in future this compound studies.
Remaining Gaps in Preclinical Understanding of this compound and Future Research Avenues
Despite preclinical investigations, several gaps remain in the understanding of this compound and p38 MAPK inhibition in general. The dual role of p38 as a tumor suppressor and promoter, and the specific contexts that dictate these opposing functions, are not yet fully elucidated at the molecular level researchgate.netnih.gov. Further preclinical research is needed to understand how this compound's inhibition of p38 impacts this context-dependent activity in various cancer types and other potential disease areas.
The discrepancy sometimes observed between preclinical efficacy of p38 inhibitors and clinical outcomes highlights limitations in current preclinical models . Future research could focus on developing more predictive preclinical models, such as complex co-culture systems or patient-derived xenografts (PDXs) that better recapitulate the human tumor microenvironment and its complexity .
Understanding the implications of atypical p38 signaling and whether this compound interacts with these pathways presents another research avenue mdpi.comnih.gov. Detailed molecular studies are needed to fully understand when, where, and why atypical p38 signaling is induced and how its inhibition by compounds like this compound affects cellular outcomes. mdpi.com
Future preclinical studies should aim to integrate advanced technologies like multiomics and AI to gain a deeper, systems-level understanding of this compound's effects, identify potential biomarkers, and explore its activity in a wider range of disease models based on the multifaceted roles of p38 MAPK.
Q & A
Q. What is the mechanism of action of LY3007113, and how does it target the tumor microenvironment?
this compound is a small-molecule inhibitor of p38 mitogen-activated protein kinase (MAPK), a serine/threonine kinase implicated in tumor cell survival, migration, and invasion. It suppresses p38 MAPK activity, blocking downstream signaling pathways such as phosphorylation of MAPK-activated protein kinase 2 (MAPKAP-K2). This inhibition disrupts cytokine production (e.g., TNF-α, IL-6) and reduces stromal-mediated tumorigenesis in the tumor microenvironment . Preclinical studies demonstrated efficacy in multiple cancer models, including HeLa cells, glioblastoma (U87MG), and xenografts of ovarian, renal, and leukemia cancers .
Q. What were the key pharmacokinetic (PK) parameters of this compound observed in Phase 1 trials?
this compound exhibited a mean half-life of ~10 hours (range: 5–27 hours) with moderate interpatient variability (geometric %CV: 46%). Total clearance and volume of distribution were 14 L/h (%CV 56%) and 179 L (%CV 50%), respectively. Dose proportionality analysis (20–40 mg) showed no significant deviation from linearity, with dose-normalized AUC(0–12) ratios of 0.75 (single dose) and 1.38 (repeated dose) within 90% confidence intervals containing 1.0 . Accumulation ratios averaged 1.8, supporting a twice-daily (Q12H) dosing regimen .
Q. How was the maximum tolerated dose (MTD) determined in Phase 1 studies?
The MTD was defined as the highest dose where <33% of patients experienced dose-limiting toxicities (DLTs) during Cycle 1. Dose escalation stopped at 40 mg Q12H due to DLTs (grade 3 upper gastrointestinal hemorrhage and elevated hepatic enzymes). The MTD was established at 30 mg Q12H, confirmed in Part B with 15 patients. However, this dose failed to achieve the biologically effective dose (BED) due to insufficient sustained p-MAPKAP-K2 inhibition .
Advanced Research Questions
Q. What methodological challenges arose in reconciling preclinical predictions with clinical pharmacodynamic (PD) outcomes for this compound?
Preclinical models predicted ≥80% inhibition of p-MAPKAP-K2 for 6+ hours to achieve BED. Clinically, single doses induced >60% inhibition in peripheral blood mononuclear cells (PBMCs), but repeated dosing increased interpatient variability, with average inhibition dropping below 60%. This discrepancy suggests compensatory signaling pathways or variable drug exposure due to tolerability-driven dose limitations . Researchers should incorporate longitudinal biomarker assessments (e.g., PBMC p-MAPKAP-K2) and explore combination therapies to overcome resistance .
Q. How can researchers address contradictions in dose-proportional exposure and variable PD response?
Despite dose-proportional PK (20–40 mg), PD variability in repeated dosing highlights non-linear target engagement. Methodological solutions include:
- Mechanistic PK/PD modeling : Integrate time-dependent inhibition data to refine BED predictions.
- Covariate analysis : Investigate patient-specific factors (e.g., tumor type, genetic polymorphisms) affecting drug metabolism or target expression .
- Alternative dosing regimens : Test intermittent dosing or lower doses with synergistic agents to mitigate toxicity while maintaining efficacy .
Q. What statistical approaches were used to analyze dose-limiting toxicities (DLTs) and safety signals?
DLTs were assessed using a 3+3 design in Part A. Toxicity grading followed CTCAE criteria, with DLTs defined as grade ≥3 adverse events (AEs) during Cycle 1. Safety analysis revealed tremor (33%), rash (22%), and fatigue (18%) as dose-limiting. Researchers employed Bayesian hierarchical models to account for interpatient variability in AE reporting, but small sample sizes limited power. Future trials should pre-specify toxicity thresholds and use adaptive designs for safer escalation .
Q. Why did this compound fail to achieve sustained biomarker inhibition despite reaching MTD?
The 30 mg Q12H MTD provided suboptimal p-MAPKAP-K2 inhibition (<60% sustained for 6 hours), likely due to:
- Rapid drug clearance : Half-life (~10 hours) necessitated Q12H dosing but insufficient trough concentrations.
- Off-target effects : Tremor and rash (likely CNS and skin toxicity) restricted dose escalation beyond 40 mg Q12H . Solutions include prodrug formulations to enhance bioavailability or isoform-selective p38 inhibitors to reduce toxicity .
Methodological Recommendations
- Dose optimization : Use physiologically based pharmacokinetic (PBPK) modeling to simulate exposure-response relationships before Phase 2 .
- Biomarker stratification : Prioritize patients with tumors reliant on p38 MAPK signaling (e.g., high IL-6/TNF-α expression) .
- Combination trials : Pair this compound with checkpoint inhibitors or chemotherapy to exploit immunomodulatory effects observed preclinically .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
